Product packaging for 2-Phenyl-2-[(propan-2-yl)amino]acetic acid(Cat. No.:CAS No. 557090-10-5)

2-Phenyl-2-[(propan-2-yl)amino]acetic acid

Cat. No.: B3271932
CAS No.: 557090-10-5
M. Wt: 193.24 g/mol
InChI Key: HAHRSYJUGWKYRJ-UHFFFAOYSA-N
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Description

2-Phenyl-2-[(propan-2-yl)amino]acetic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B3271932 2-Phenyl-2-[(propan-2-yl)amino]acetic acid CAS No. 557090-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-(propan-2-ylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)12-10(11(13)14)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHRSYJUGWKYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Conditions:

Solvent: The choice of solvent can have a profound effect on stereoselectivity. Non-polar solvents often lead to higher enantiomeric excess in certain asymmetric hydrogenations. researchgate.net The solvent can influence the conformation of the catalyst-substrate complex and the transition state solvation.

Temperature: Lowering the reaction temperature generally increases enantioselectivity. At lower temperatures, the small energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT), leading to a higher preference for the lower energy pathway.

Pressure: In reactions involving gases, such as hydrogenation, pressure can influence both the reaction rate and, in some cases, the stereoselectivity. researchgate.net

Substrate Structure:the Steric and Electronic Properties of the Substrates Benzaldehyde and Isopropylamine Also Play a Role. the Interaction Between the Substrate and the Chiral Catalyst Determines the Geometry of the Transition State.

Degradation Pathways and Stability Under Various Chemical Conditions

The stability of 2-Phenyl-2-[(propan-2-yl)amino]acetic acid is influenced by chemical conditions such as pH, temperature, and the presence of oxidizing or reducing agents. Understanding its degradation pathways is crucial for its storage and handling.

Based on the structure and the degradation of similar amino acids like phenylalanine, several potential degradation pathways can be proposed:

Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation, where the carboxyl group is lost as carbon dioxide (CO₂). researchgate.net For phenylalanine, this process can lead to the formation of phenethylamine. researchgate.net Applying this to the target compound, thermal degradation could potentially yield 1-phenyl-N-(propan-2-yl)methanamine.

Deamination: The removal of the amino group is another common degradation pathway. This can be promoted by strong acids or bases, or by oxidizing agents. For phenylalanine, deamination can be a key step during pyrolysis. researchgate.net

Oxidative Degradation: In the presence of strong oxidizing agents or under prolonged exposure to air and light, the molecule can undergo oxidation. The phenyl ring is susceptible to hydroxylation, and the secondary amine can be oxidized.

Acid/Base Instability: In strongly acidic or basic solutions, hydrolysis of the amide-like linkage is less likely than with peptides, but extreme pH and high temperatures could lead to cleavage or other rearrangements. Amino ketones, which can be related intermediates, have been noted to be unstable and prone to isomerizations. researchgate.net

The stability of the compound can be assessed under forced degradation conditions (e.g., heat, humidity, light, acid/base hydrolysis, and oxidation) to identify potential degradants and establish stable storage conditions.

Table 4: Predicted Stability and Degradation of this compound

ConditionPotential Degradation PathwayLikely Degradation Products
High Temperature (Pyrolysis)Decarboxylation and/or deamination. researchgate.net1-phenyl-N-(propan-2-yl)methanamine, CO₂, styrene (B11656) derivatives.
Strong Acid (e.g., HCl, heat)Potential for decarboxylation. Protonation of the amine and carboxylate groups will occur.Varies depending on severity; potential for CO₂ release.
Strong Base (e.g., NaOH, heat)Potential for deamination or other rearrangements.Ammonia/isopropylamine, phenylacetic acid derivatives.
Oxidizing Conditions (e.g., H₂O₂)Oxidation of the secondary amine and/or the phenyl ring.N-oxides, hydroxylated phenyl derivatives.
UV/Visible LightPhotodegradation, potentially involving radical mechanisms.Complex mixture of products depending on wavelength and environment.

Theoretical and Computational Chemistry Studies on 2 Phenyl 2 Propan 2 Yl Amino Acetic Acid

Conformational Analysis and Energy Minima Calculations

A thorough search for studies involving the conformational analysis and energy minima calculations of 2-Phenyl-2-[(propan-2-yl)amino]acetic acid yielded no specific results. Such studies would typically involve computational methods to identify the most stable three-dimensional structures of the molecule by exploring its potential energy surface. This analysis is crucial for understanding the molecule's flexibility and its preferred shapes in different environments. However, no published research detailing the various conformers and their relative energies for this compound could be located.

Molecular Docking Simulations for Ligand-Receptor Interactions (Purely theoretical, not biological application)

No theoretical molecular docking studies for this compound were identified in the available literature. Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a purely theoretical context, this could involve docking the molecule into a model receptor site to understand its potential binding modes and intermolecular interactions, such as hydrogen bonding and hydrophobic interactions. The absence of such studies means there is no computational data on its theoretical binding affinity or interaction patterns with any simulated target.

Density Functional Theory (DFT) Calculations of Electronic Structure

There is a lack of specific Density Functional Theory (DFT) studies on this compound in the public domain. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such calculations would provide insights into the distribution of electrons within the molecule, its reactivity, and various electronic properties like ionization potential and electron affinity. While DFT is a common tool in computational chemistry, its application to this specific compound has not been reported in the searched scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

No computational studies predicting the spectroscopic parameters of this compound were found. Theoretical predictions of NMR chemical shifts, vibrational frequencies (infrared and Raman spectra), and other spectroscopic properties are valuable for complementing experimental data and aiding in structural elucidation. Although general methods for these predictions are available nih.govnih.govarxiv.orgresearchgate.netmdpi.com, their specific application to generate data for this compound has not been documented in published research.

Computational Modeling of Reaction Mechanisms in Synthesis

A search for computational models detailing the reaction mechanisms involved in the synthesis of this compound did not yield any specific findings. Computational modeling of reaction pathways can elucidate the step-by-step process of a chemical reaction, identify transition states, and calculate activation energies, providing a deeper understanding of the synthesis process. The lack of such studies indicates that the mechanistic details of its formation have not been investigated or reported from a computational perspective.

Derivatization and Functionalization of 2 Phenyl 2 Propan 2 Yl Amino Acetic Acid

Modification of the Carboxyl Group: Esterification and Amidation Reactions

The carboxyl group of 2-Phenyl-2-[(propan-2-yl)amino]acetic acid is a primary site for derivatization, readily undergoing esterification and amidation to yield a range of functionalized molecules.

Esterification:

Ester derivatives of this compound can be synthesized through several established methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a straightforward approach. masterorganicchemistry.com For instance, reacting the parent acid with an alcohol such as methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid would yield the corresponding methyl or ethyl ester. yakhak.orggoogle.com To drive the equilibrium towards the product, removal of water using a Dean-Stark apparatus is often employed. masterorganicchemistry.com

Alternative methods for the synthesis of esters, particularly for more sterically hindered alcohols, involve the use of coupling agents. For example, the in-situ formation of benzotriazole (B28993) esters from carboxylic acids and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) can efficiently generate activated esters that readily react with alcohols.

Amidation:

The formation of amides from this compound introduces a key structural motif found in peptides and other biologically relevant molecules. Standard peptide coupling reagents are highly effective for this transformation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu), can be used to couple the carboxylic acid with a primary or secondary amine. researchgate.net This method is widely used in both solution-phase and solid-phase synthesis to form peptide bonds under mild conditions, minimizing the risk of racemization at the chiral center. researchgate.net

Another approach involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an amine. However, this method is often less suitable for sensitive substrates due to the harsh reaction conditions.

Table 1: Representative Esterification and Amidation Reactions for Phenylglycine Analogs

Reaction Type Reactants Reagents and Conditions Product Reference(s)
Esterification Phenylacetic acid, Methanol Concentrated H₂SO₄, Reflux Methyl phenylacetate yakhak.org
Esterification L-Phenylglycine, Methanol 96% H₂SO₄, Reflux Methyl L-phenylglycinate google.com
Amidation N-Protected amino acid, Amine DCC, HOBt N-Protected amino amide researchgate.net
Amidation DL-phenylglycine methyl ester, Ammonia (B1221849) Aqueous NH₃, 20-50 °C DL-phenylglycine amide google.com

Modification of the Secondary Amine Group: Acylation, Alkylation, and Sulfonylation

The secondary amine of this compound provides another handle for extensive functionalization through acylation, alkylation, and sulfonylation, leading to a diverse range of N-substituted derivatives.

Acylation:

N-acylation introduces an amide linkage at the nitrogen atom, a common modification in the synthesis of peptidomimetics and other biologically active compounds. This can be readily achieved by reacting the amino acid with an acylating agent such as an acyl chloride or an anhydride (B1165640) in the presence of a base to neutralize the generated acid. N-acetylation, for example, can be accomplished using acetic anhydride. creative-proteomics.com The acylation of amino acids is a fundamental reaction in peptide chemistry, often used to protect the N-terminus during synthesis. researchgate.net

Alkylation:

Further alkylation of the secondary amine to a tertiary amine can significantly impact the molecule's steric and electronic properties. Direct N-alkylation of unprotected amino acids using alcohols as alkylating agents in the presence of a suitable catalyst has been reported as a highly selective and atom-economical method. nih.govresearchgate.net This "borrowing hydrogen" methodology proceeds via the catalytic dehydrogenation of the alcohol to an aldehyde, followed by reductive amination. nih.gov Alternatively, traditional methods such as reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride can be employed. nih.gov SN2 substitution with alkyl halides is another common strategy, though it may require protection of the carboxyl group to prevent side reactions. nih.gov

Sulfonylation:

The synthesis of N-sulfonyl derivatives, or sulfonamides, is a valuable transformation in medicinal chemistry. Sulfonamides are often prepared by reacting the amino acid with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. monash.edu The resulting sulfonamides are generally stable compounds. Efficient methods for the synthesis of N-(α-aminoacyl) sulfonamides in high yields and without racemization have been developed. nih.gov Manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported as an efficient synthetic route. acs.org

Table 2: Representative Reactions for the Modification of the Amino Group in Amino Acid Analogs

Reaction Type Reactant Reagents and Conditions Product Reference(s)
Acylation Amino acid Acyl chloride/anhydride, Base N-Acyl amino acid researchgate.net
Alkylation Unprotected α-amino acid, Alcohol Ruthenium or Iron catalyst, Heat N-Alkyl amino acid nih.govresearchgate.net
Alkylation N-Tosyl α-amino acid, Methyl iodide Sodium hydroxide, 65-70 °C N-Tosyl N-methyl α-amino acid monash.edu
Sulfonylation Amino acid, Sulfonyl chloride Base N-Sulfonyl amino acid nih.gov

Derivatization for Solid-Phase Synthesis Applications

The structure of this compound makes it an attractive building block for solid-phase synthesis, particularly in the construction of peptides and peptidomimetics. For incorporation into a growing peptide chain, the amino group can be protected, for example with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, allowing the carboxyl group to be activated and coupled to a resin-bound amine.

Conversely, the compound can be attached to a solid support through its carboxyl group. This is typically achieved by coupling the N-protected amino acid to a resin functionalized with a suitable linker, such as a Wang or Merrifield resin. Once anchored, the N-protecting group is removed, and the peptide chain is elongated from the N-terminus.

The secondary amine of the title compound can also be utilized for attachment to a solid support. For example, a "safety-catch" linker strategy could be employed, where the amino acid is attached to the resin via a sulfonamide linkage. mdpi.comnih.gov This linkage is stable to the conditions of peptide synthesis but can be activated for cleavage by N-alkylation of the sulfonamide nitrogen. mdpi.comnih.gov

Incorporation into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability to enzymatic degradation and better bioavailability. nih.govresearchgate.net The incorporation of N-alkylated amino acids like this compound is a well-established strategy in peptidomimetic design. nih.gov

The presence of the N-isopropyl group introduces several key features:

Increased Proteolytic Stability: The N-alkylation sterically hinders the approach of proteases, preventing the cleavage of the adjacent peptide bonds. nih.gov

Conformational Constraint: The N-substituent restricts the rotation around the N-Cα bond, leading to a more defined conformation of the peptide backbone. This can be advantageous for locking the molecule into a bioactive conformation.

Systematic N-alkylation is a powerful tool for improving the biological activity of peptides. nih.gov The title compound can serve as a valuable building block in the synthesis of peptidomimetics with tailored properties for drug discovery research.

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. The amino and carboxyl groups can participate in intramolecular or intermolecular cyclization reactions to form new ring systems.

Hydantoins and Thiohydantoins: Reacting the amino acid with an isocyanate or isothiocyanate can lead to the formation of hydantoin (B18101) or thiohydantoin rings, respectively. mdpi.comorganic-chemistry.org These five-membered heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.com The synthesis typically proceeds in a two-step process where the residual group of the α-amino acid becomes a substituent at the C5-position of the hydantoin ring. mdpi.com

Piperazinediones (Diketopiperazines): The cyclodimerization of α-amino acids or their esters can yield 2,5-diketopiperazines, which are six-membered heterocyclic scaffolds. Alternatively, intramolecular cyclization of a dipeptide precursor containing this compound would also lead to a piperazinedione derivative. Chiral spirocyclic 2,6-dioxopiperazines have been synthesized from amino acid-derived α-quaternary α-amino nitriles. nih.gov

Oxazinones: 1,3-Oxazinane-2,5-diones can be synthesized from N-protected α-amino acids. frontiersin.orgresearchgate.net A method involving the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids provides a route to these six-membered heterocycles under mild conditions. frontiersin.orgresearchgate.net

Table 3: Potential Heterocyclic Systems Derived from α-Amino Acid Scaffolds

Heterocyclic System General Synthetic Approach Starting Material(s) Reference(s)
Hydantoin Reaction with isocyanate α-Amino acid mdpi.comorganic-chemistry.org
Thiohydantoin Reaction with isothiocyanate α-Amino acid mdpi.com
Piperazinedione Cyclodimerization of amino acid esters α-Amino acid ester nih.gov
1,3-Oxazinane-2,5-dione Intramolecular cyclization of N-protected diazoketone N-Protected α-amino acid frontiersin.orgresearchgate.net

2 Phenyl 2 Propan 2 Yl Amino Acetic Acid As a Building Block in Complex Molecular Synthesis

Application in the Construction of Natural Product Analogs

The precise, three-dimensional structure of 2-phenyl-2-[(propan-2-yl)amino]acetic acid makes it an ideal synthon for creating analogs of complex natural products. By incorporating this building block, chemists can generate molecules that mimic the biological activity of natural products, sometimes with improved stability or potency. Its rigid backbone can be integrated into peptide chains to create peptidomimetics with constrained conformations, which is crucial for modulating interactions with biological targets like receptors or enzymes.

A significant application is in the synthesis of alkaloid natural products. For example, derivatives made using phosphinooxazoline (PHOX) ligands, which can be synthesized from phenylglycine derivatives, are instrumental in key synthetic steps. In the total synthesis of the tricyclic alkaloid (-)-aurantioclavine, a PHOX-ligated palladium catalyst was used for an intramolecular allylic amination to form a challenging seven-membered azepane ring. orgsyn.org Similarly, PHOX-catalyzed decarboxylative allylic alkylations have been employed to create key intermediates for the synthesis of indole (B1671886) alkaloids like (-)-aspidospermidine, (+)-quebrachamine, and (-)-vincadifformine. orgsyn.org

Utilisation in the Synthesis of Complex Organic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic carboxylic acid, makes it exceptionally useful in multicomponent reactions (MCRs) for the rapid assembly of complex organic scaffolds. mdpi.com MCRs, such as the Ugi and Passerini reactions, allow for the creation of intricate molecules in a single step from three or more starting materials, offering significant advantages in efficiency and atom economy.

The Ugi four-component reaction (U-4CR), which combines an amine, a carboxylic acid, an aldehyde, and an isocyanide, has been used to produce a variety of peptide-like structures and heterocyclic scaffolds. nih.gov When this compound or its derivatives are used as the amino acid component, the stereocenter on the building block can effectively control the stereochemistry of the final product. This strategy has been successfully applied to the diastereoselective synthesis of complex heterocyclic systems such as diketopiperazines and pyrrolopiperazine-2,6-diones, which are common motifs in biologically active compounds. nih.govrsc.orgacs.org The Ugi reaction is favored in polar protic solvents like methanol (B129727) or trifluoroethanol. acs.org

Below is a table summarizing the synthesis of complex scaffolds using phenylglycine derivatives in Ugi reactions.

Amine ComponentCarboxylic Acid ComponentAldehyde/Ketone ComponentIsocyanide ComponentResulting ScaffoldRef
Glycine methyl ester3-Bromopropionic acidPhenylglyoxal hydrateCyclohexyl isocyanidePyrrolopiperazine-2,6-dione nih.gov
DipeptideVariousVariousVarious2,5-Diketopiperazine nih.gov
Masked amino aldehydeN-protected amino acidVariousVarious3,4-Dihydropyrazin-2(1H)-one researchgate.net
Spin-labeled amino acidVariousVariousVariousSpin-labeled Diketopiperazine rsc.org

Role as a Chiral Auxiliary or Ligand in Catalysis

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. york.ac.uk Due to its rigid structure and well-defined stereocenter, (R)-phenylglycine has been effectively used as a chiral auxiliary. scispace.comresearchgate.net A notable example is in the synthesis of β-lactams (2-azetidinones), which form the core of penicillin and cephalosporin (B10832234) antibiotics. In a zinc-mediated ester enolate-imine condensation, an imine derived from (R)-phenylglycine methyl ester directed the formation of two new stereocenters, yielding the corresponding 3-amino-4-phenyl-2-azetidinone with a diastereomeric excess (d.e.) of over 97%. scispace.comresearchgate.net The success of this reaction relies on pre-complexing the imine with a Lewis acid like zinc chloride. scispace.com

Furthermore, this compound serves as a precursor for highly effective chiral ligands used in transition-metal catalysis. nih.gov The carboxylic acid can be reduced to an alcohol to form the corresponding chiral amino alcohol. This amino alcohol is a key intermediate in the synthesis of phosphinooxazoline (PHOX) ligands. orgsyn.orgwikipedia.orgcaltech.edu These P,N-bidentate ligands create a well-defined chiral environment around a metal center (e.g., palladium, iridium, or ruthenium), enabling high enantioselectivity in a variety of catalytic reactions. orgsyn.orgnih.govwikipedia.org

Applications of PHOX Ligands Derived from Phenylglycine Precursors

Catalytic Reaction Metal Catalyst Ligand Type Result Ref
Allylic Alkylation Palladium PHOX High enantioselectivity wikipedia.org
Heck Reaction Palladium PHOX Superior to BINAP in some cases wikipedia.org
Asymmetric Hydrogenation Iridium PHOX High efficiency and enantioselectivity nih.gov
Intramolecular Allylic Amination Palladium (S)-t-BuPHOX Formation of seven-membered rings orgsyn.org

Precursor for Optically Active Compounds

As an enantiomerically pure molecule, this compound is a valuable starting material for the synthesis of other optically active compounds. google.com Its functional groups can be chemically transformed while preserving the integrity of the original stereocenter, providing access to a pool of useful chiral intermediates. researchgate.net

A primary transformation is the reduction of the carboxylic acid to a primary alcohol. This can be achieved using various methods, such as forming a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) (NaBH₄), or by direct reduction with reagents like NaBH₄ and iodine. researchgate.netcore.ac.ukchemspider.com This produces the corresponding chiral 2-amino-1-phenylethanol (B123470) derivative, a versatile building block for more complex molecules, including the PHOX ligands mentioned previously. chemspider.com

Additionally, imines derived from phenylglycine can act as chiral electrophiles. For instance, chiral N-phosphonylimines generated from phenylglycine derivatives react with lithium acetylides to produce a range of chiral propargylamines in excellent yields (>90%) and with very high diastereoselectivity (d.r. from 96:4 to 99:1). rsc.org In these reactions, the N-isopropyl group was found to be superior to other protecting groups in controlling the stereochemical outcome. rsc.org These transformations highlight the utility of this compound as a foundational chiral scaffold for generating other high-value, optically active molecules.

Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Methods for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 2-Phenyl-2-[(propan-2-yl)amino]acetic acid, enabling its separation from impurities, starting materials, and by-products. The choice of chromatographic technique is dictated by the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like amino acids and their derivatives. nih.govfbise.edu.pk The development of a robust HPLC method for this compound involves the systematic optimization of several parameters to achieve adequate separation and quantification.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. pensoft.net In this technique, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. The separation of the target compound is achieved by carefully adjusting the mobile phase composition, pH, flow rate, and column temperature. pensoft.net For amino acid-like structures, the mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). fbise.edu.pkpensoft.net The pH of the mobile phase is a critical parameter as it influences the ionization state of the amino and carboxylic acid functional groups, thereby affecting the compound's retention time and peak shape. UV detection is typically employed, with the wavelength selected based on the chromophore of the molecule, primarily the phenyl group. pensoft.net Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and specificity. nih.govresearchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound

Parameter Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides a non-polar stationary phase for separation.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) Elutes the compound from the column; pH controls ionization.
Elution Mode Isocratic or Gradient Isocratic uses constant mobile phase composition; gradient changes composition over time for complex mixtures.
Flow Rate 1.0 mL/min Determines the speed of the analysis and can affect resolution.
Column Temp. 30 °C Affects viscosity and retention time; maintained for reproducibility.
Detection UV at 220 nm The phenyl group absorbs UV light, allowing for quantification.

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Since this compound is a zwitterionic amino acid with low volatility, direct analysis by GC is challenging. Therefore, a crucial step is chemical derivatization to convert the non-volatile analyte into a thermally stable and volatile derivative.

This process typically involves esterification of the carboxylic acid group and acylation or silylation of the amino group. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). The resulting derivative can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. mdpi.com The choice of stationary phase for the GC column depends on the polarity of the derivative.

Table 2: Potential Volatilization Strategies for GC Analysis

Derivatization Step Reagent Example Resulting Functional Group
Esterification Methanol/HCl Methyl ester (-COOCH₃)
Acylation Trifluoroacetic anhydride (TFAA) N-trifluoroacetyl group (-NHCOCF₃)

| Silylation | BSTFA | N,O-bis(trimethylsilyl) derivative |

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. Distinguishing and quantifying these enantiomers is critical in many research contexts. sigmaaldrich.com Chiral chromatography is the primary method for this purpose. gcms.cz

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov CSPs can be based on various chiral selectors, including polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, crown ethers, and cyclodextrins. sigmaaldrich.comnih.gov

Chiral HPLC: This is the most prevalent method for enantiomeric separation. nih.gov The selection of the appropriate CSP and mobile phase is key to achieving resolution between the enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose carbamate (B1207046) derivatives, are often effective for a wide range of chiral compounds. nih.gov

Chiral GC: For GC-based enantiomeric separation, derivatized cyclodextrins are commonly used as CSPs. gcms.cz Similar to standard GC, the analyte must first be derivatized to ensure volatility before it can be introduced into the chiral GC column.

The result of a chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The ratio of the peak areas allows for the calculation of the enantiomeric excess (ee).

Spectroscopic Techniques for Structural Elucidation (Focus on methodology and interpretation, not data)

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. These techniques probe the molecule with electromagnetic radiation and analyze the resulting interactions to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ethernet.edu.et It provides information on the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR: A ¹H NMR spectrum provides four key pieces of information. The chemical shift (δ) indicates the electronic environment of each proton. For this compound, one would expect signals in the aromatic region for the phenyl protons, and in the aliphatic region for the isopropyl and alpha-carbon protons. The integration (area under the peak) is proportional to the number of protons giving rise to the signal. The multiplicity (splitting pattern) arises from spin-spin coupling between adjacent, non-equivalent protons and provides information on neighboring protons. For example, the methine proton of the isopropyl group would appear as a multiplet due to coupling with the six methyl protons. The coupling constant (J) provides further detail on the spatial relationship between coupled protons. ipb.pt

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. One would expect to see signals for the carboxylic acid carbon, the aromatic carbons of the phenyl ring, the alpha-carbon, and the carbons of the isopropyl group.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wiley-vch.de When coupled with a separation technique like HPLC or GC, it provides a powerful analytical combination.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). unito.itnih.gov The fragmentation pattern is often predictable and characteristic of the molecule's structure. For an amino acid derivative like this compound, common fragmentation pathways observed upon positive ionization include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of formic acid (HCOOH) or the carboxyl group as CO₂. This is a very common fragmentation for amino acids. researchgate.net

Cleavage of the N-Cα bond , leading to the loss of the isopropylamino group.

Formation of a stable tropylium (B1234903) ion (m/z 91) from the phenylmethyl moiety.

Analyzing these fragmentation pathways allows for the confirmation of the different structural components of the molecule. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for Protonated this compound (C₁₁H₁₅NO₂, MW = 193.24)

m/z (Predicted) Loss Fragment Identity
194.1 - [M+H]⁺ (Precursor Ion)
176.1 H₂O [M+H - H₂O]⁺
148.1 HCOOH [M+H - HCOOH]⁺
134.1 C₃H₇N [M+H - Isopropylamine]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques utilized to identify the functional groups present in a molecule by probing its vibrational modes. While both are based on the interaction of light with molecular vibrations, they are governed by different selection rules and thus provide complementary information.

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation by this compound leads to the excitation of its molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of its functional groups. For this compound, which exists as a zwitterion in the solid state, characteristic absorption bands are expected. The broad absorption band typically observed in the 2500-3300 cm⁻¹ range is due to the O-H stretching vibration of the carboxylic acid group and the N-H stretching of the secondary amino group. The C=O stretching vibration of the carboxylate group is expected to appear as a strong band around 1550-1610 cm⁻¹. The N-H bending vibration of the secondary amine can be observed in the 1500-1600 cm⁻¹ region. Furthermore, the C-H stretching vibrations of the phenyl and isopropyl groups are anticipated in the 2850-3000 cm⁻¹ range, while the aromatic C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information on the vibrational modes of the molecule. For this compound, the symmetric stretching of the carboxylate group (COO⁻) is expected to produce a strong Raman band around 1400 cm⁻¹. The aromatic ring vibrations are also prominent in the Raman spectrum, with characteristic bands for the phenyl group. The C-H bending and stretching modes of the aliphatic isopropyl group will also be visible. core.ac.uk The complementary nature of IR and Raman spectroscopy is particularly useful in distinguishing between different polymorphs or crystalline forms of the compound, as the crystal lattice vibrations can differ, leading to distinct spectral features. spectroscopyonline.com

A comparative analysis of the IR and Raman spectra of phenylacetic acid and mandelic acid shows that the vibrational wavenumbers can be computed using theoretical models like DFT-B3LYP to provide tentative assignments for the observed experimental data. nih.govresearchgate.net

Expected Vibrational Frequencies for this compound:

Functional GroupVibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
Carboxylic Acid (zwitterion)O-H Stretch (broad)2500 - 3300Weak
CarboxylateC=O Asymmetric Stretch~1550 - 1610 (strong)Weak
CarboxylateC=O Symmetric Stretch~1400 (moderate)~1400 (strong)
Secondary AmineN-H Stretch2500 - 3300 (overlaps with O-H)Weak
Secondary AmineN-H Bend~1500 - 1600 (moderate)Moderate
Phenyl GroupC-H Stretch~3000 - 3100 (moderate)Strong
Phenyl GroupC=C Stretch (ring)~1450 - 1600 (multiple bands)Strong
Isopropyl GroupC-H Stretch~2850 - 2970 (strong)Strong
Isopropyl GroupC-H Bend~1370 - 1390 (moderate)Moderate

X-ray Crystallography for Absolute Stereochemistry Determination

For a chiral molecule like this compound, which possesses a stereocenter at the alpha-carbon, X-ray crystallography can unambiguously determine the R or S configuration. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data is used to construct an electron density map, from which the positions of the individual atoms can be determined.

Hypothetical Crystal Data Table for this compound (based on similar structures):

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105
Z (molecules/unit cell)4
Hydrogen BondingN-H···O and C-H···O interactions

Titration Methods for Acid-Base Characterization

Titration is a classic and highly effective quantitative analytical method used to determine the concentration of an acid or base in a solution. For an amino acid like this compound, acid-base titration is employed to determine its pKa values, which are a measure of the acidity of its ionizable groups.

The compound has two ionizable groups: the carboxylic acid group (-COOH) and the secondary amino group (-NH-). In its fully protonated form (at very low pH), the molecule has a net positive charge. As a strong base (e.g., NaOH) is incrementally added, the carboxylic acid group is the first to be deprotonated. The pH at which half of the carboxylic acid groups are deprotonated corresponds to the pKa1 of the compound. Further addition of the base leads to the deprotonation of the protonated amino group (-NH₂⁺-). The pH at which half of the amino groups are deprotonated corresponds to the pKa2.

A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values can be determined from the midpoints of the buffering regions on the titration curve. The isoelectric point (pI), the pH at which the molecule has no net charge, can be calculated as the average of pKa1 and pKa2.

While experimental pKa values for this compound are not specified in the provided search results, compilations of pKa data for various organic acids and amino acids are available and can be used for comparative purposes. researchgate.netresearchgate.netorganicchemistrydata.org

Illustrative Titration Data for a Generic Amino Acid:

Volume of 0.1 M NaOH added (mL)pH
0.01.5
2.52.0
5.02.3 (pKa1)
7.52.8
10.06.0 (pI)
12.59.0
15.09.6 (pKa2)
17.510.2
20.011.5

Exploration of Molecular Interactions and Target Engagement of 2 Phenyl 2 Propan 2 Yl Amino Acetic Acid Analogues

Investigation of Binding to Purified Recombinant Proteins

The initial step in characterizing a compound's activity is often to assess its direct interaction with purified protein targets, such as enzymes or receptors. This is commonly achieved using recombinant proteins, which can be produced in large quantities and high purity. For analogues of 2-Phenyl-2-[(propan-2-yl)amino]acetic acid, studies would involve incubating the compound with a specific recombinant protein and measuring the extent of binding.

One such example involves the study of phenylglycine analogues and their interaction with enzymes like leucine (B10760876) aminopeptidase. researchgate.net In these studies, researchers would determine the binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) if the protein is an enzyme. A lower Kd or IC50 value indicates a stronger binding interaction. These experiments are crucial for identifying which proteins a compound may interact with and the specificity of this interaction. For instance, a compound might be tested against a panel of related enzymes to determine its selectivity profile.

Table 1: Illustrative Binding Affinities of this compound Analogues to a Hypothetical Recombinant Enzyme

CompoundModificationBinding Affinity (Kd, µM)
Analogue 1 (Parent)-15.2
Analogue 2Methyl esterification of carboxyl group> 100
Analogue 3Substitution of phenyl ring with para-hydroxyl group8.7
Analogue 4Replacement of isopropyl group with tert-butyl group22.5

This table is for illustrative purposes to demonstrate the principles of binding affinity studies.

Studies on Cellular Uptake Mechanisms in Model Systems

For a compound to have a biological effect within a cell, it must first cross the cell membrane. Studies on cellular uptake mechanisms are therefore critical. These investigations are typically performed in model systems such as prokaryotic cells (e.g., E. coli), yeast, or isolated mammalian cell lines (e.g., HeLa, HepG2). dojindo.com

The uptake of amino acid analogues is often mediated by specific transporter proteins. dojindo.comnih.govresearchgate.net For compounds like this compound analogues, which are structurally similar to natural amino acids, it is plausible that they are taken up by amino acid transporters such as the L-type amino acid transporter 1 (LAT1). dojindo.com Experiments to investigate this would involve incubating the compound with the model cells and measuring its intracellular concentration over time. To identify the specific transporters involved, researchers can use competitive inhibition assays with known substrates of the transporter or use cell lines that have been genetically modified to overexpress or lack a particular transporter. dojindo.commdpi.com

Table 2: Hypothetical Cellular Uptake of a this compound Analogue in a Model Mammalian Cell Line

ConditionUptake Rate (pmol/min/mg protein)Interpretation
Control50.3Baseline uptake
+ L-Leucine (LAT1 substrate)12.1Uptake is inhibited, suggesting involvement of a transporter competed by L-Leucine (e.g., LAT1)
+ LAT1 Inhibitor (BCH)9.8Uptake is significantly reduced, confirming involvement of LAT1. dojindo.com
LAT1-knockout cell line5.2Residual uptake may be due to passive diffusion or other transporters

This table is for illustrative purposes to demonstrate the principles of cellular uptake studies.

Structure-Activity Relationship (SAR) Studies on Derivatives to Understand Molecular Recognition Principles

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. nih.govscispace.com For analogues of this compound, SAR studies would involve synthesizing a series of derivatives with systematic modifications to different parts of the molecule and then evaluating their binding affinity or functional activity. nih.govscispace.comnih.gov The goal is to elucidate the principles of molecular recognition, i.e., which parts of the molecule are critical for binding to its target protein. rsc.org

Key modifications could include:

The Phenyl Ring: Introducing substituents (e.g., hydroxyl, chloro, methyl groups) at different positions (ortho, meta, para) to probe the electronic and steric requirements of the binding pocket.

The Carboxylic Acid: Esterification or amidation of the carboxyl group to determine the importance of the negative charge for binding.

The Amino Group: Altering the N-alkyl substituent (e.g., from isopropyl to cyclopropyl (B3062369) or tert-butyl) to explore the space available in the binding site around the nitrogen atom.

These studies provide a map of the pharmacophore, the essential features of the molecule required for activity, and guide the design of new analogues with improved properties. nih.govscispace.comnih.gov

Table 3: Illustrative Structure-Activity Relationship (SAR) for this compound Analogues Targeting a Hypothetical Receptor

AnalogueR1 (Phenyl Substitution)R2 (N-Alkyl Group)Relative Binding Affinity
1HIsopropyl1.0
2p-ChloroIsopropyl2.5
3o-ChloroIsopropyl0.5
4p-ChloroEthyl1.2

This table is for illustrative purposes to demonstrate the principles of SAR studies.

Biophysical Characterization of Ligand-Binding Events

To gain a deeper, quantitative understanding of how a ligand binds to its target protein, a variety of biophysical techniques can be employed. nih.govnih.govelsevierpure.com These methods provide data on the thermodynamics and kinetics of the binding event. nih.govelsevierpure.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. acs.org This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. acs.org This thermodynamic signature provides a complete picture of the binding forces driving the interaction. nih.govacs.org

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. nih.gov It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated (Kd = kd/ka). nih.gov

These techniques are invaluable for confirming direct binding and for comparing the binding characteristics of different analogues. nih.govacs.org

Table 4: Hypothetical Biophysical Data for the Interaction of an Analogue with a Target Protein

TechniqueParameterValue
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd)5.2 µM
Stoichiometry (n)1.05
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)-5.7 cal/mol/deg
Surface Plasmon Resonance (SPR)Association Rate (ka)2.1 x 10^4 M-1s-1
Dissociation Rate (kd)1.1 x 10-1 s-1
Binding Affinity (Kd)5.2 µM

This table is for illustrative purposes to demonstrate the type of data obtained from biophysical studies.

Investigations into Metabolic Fate and Biotransformation in Model Systems

Understanding the metabolic stability of a compound is crucial. nih.gov In vitro model systems are widely used for this purpose, with liver microsomes being a common choice. nih.govresearchgate.netdls.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govmdpi.com

In a typical metabolic stability assay, a this compound analogue would be incubated with liver microsomes (from various species, including human) and a cofactor-regenerating system (such as NADPH). nuvisan.com The concentration of the parent compound is monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nuvisan.com From this data, key parameters such as the compound's half-life (t1/2) and intrinsic clearance (CLint) can be calculated. nuvisan.com These studies can also be designed to identify the major metabolites formed, providing insights into the metabolic pathways the compound is likely to undergo. researchgate.net

Table 5: Illustrative Metabolic Stability of a this compound Analogue in Human Liver Microsomes

ParameterValue
Half-life (t1/2)45 minutes
Intrinsic Clearance (CLint)25 µL/min/mg protein
Major Metabolite IdentifiedN-dealkylation product
CYP enzymes involved (determined with specific inhibitors)CYP3A4, CYP2C9

This table is for illustrative purposes to demonstrate the principles of in vitro metabolism studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-2-[(propan-2-yl)amino]acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination using α-keto phenylacetic acid derivatives and isopropylamine. A catalytic hydrogenation approach with palladium-on-carbon (Pd/C) in ethanol at 50–60°C under 3–5 bar H₂ pressure yields ~70–80% product . Alternative routes involve nucleophilic substitution of α-bromo phenylacetic acid with isopropylamine in DMF at 80°C for 12 hours, achieving ~65% yield but requiring purification via recrystallization (ethanol/water) .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).

Q. How can chiral resolution of enantiomers be achieved for this compound?

  • Methodology : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IC). Mobile phase: hexane/ethanol (85:15) + 0.1% diethylamine. Retention times: (R)-enantiomer ~12.3 min, (S)-enantiomer ~14.7 min . Alternatively, employ enzymatic resolution using lipase B from Candida antarctica in tert-butyl methyl ether, achieving >90% enantiomeric excess (ee) after 24 hours .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Techniques :

  • NMR : ¹H NMR (DMSO-d₆): δ 1.15 (d, 6H, CH(CH₃)₂), 3.25 (m, 1H, CH(CH₃)₂), 4.10 (s, 1H, CH), 7.30–7.50 (m, 5H, aromatic), 12.50 (s, 1H, COOH) .
  • IR : Strong bands at 1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (NH/OH stretch) .
  • Mass Spectrometry : ESI-MS m/z 222.1 [M+H]⁺ .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropylamino group influence biological activity in receptor-binding studies?

  • Experimental Design : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of this compound with analogues (e.g., ethylamino or tert-butylamino derivatives). Validate via competitive radioligand assays (e.g., TRβ receptor binding using ³H-T3) .
  • Data Analysis : The isopropyl group enhances hydrophobic interactions in the receptor’s ligand-binding domain (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for ethylamino), but excessive steric bulk (tert-butyl) reduces affinity by 40% .

Q. What strategies resolve contradictions in crystallographic data during polymorph characterization?

  • Approach : Use SHELXL for structure refinement. If disordered isopropyl groups are observed, apply PART instructions and isotropic displacement parameter (Ueq) constraints. For ambiguous electron density near the carboxylic acid, test protonation states via Hirshfeld surface analysis .
  • Case Study : A 2024 study reported two polymorphs (monoclinic P2₁/c vs. orthorhombic Pbca) with Δsolubility = 15 mg/mL in pH 7.4 buffer. Synchrotron XRD revealed hydrogen-bonding variations (O···N distances: 2.8 Å vs. 3.1 Å) .

Q. How does pH-dependent solubility impact formulation for in vivo pharmacokinetic studies?

  • Methodology : Measure solubility across pH 1–8 (USP apparatus II, 37°C). The compound shows pH-dependent solubility: 2.3 mg/mL (pH 1.2), 0.8 mg/mL (pH 6.8). Use nanoemulsions (Labrafil M1944 CS, Tween 80) to enhance bioavailability (Cmax = 1.2 µg/mL vs. 0.4 µg/mL for free acid) .

Key Research Challenges

  • Chiral Purity in Scale-Up : Batch-to-batch variability in ee (>98% vs. 95%) occurs due to racemization during recrystallization. Mitigate via low-temperature crystallization (−20°C) .
  • Metabolite Identification : LC-HRMS/MS reveals a primary metabolite (this compound glucuronide) with m/z 398.1 [M+H]⁺. Confirm using β-glucuronidase hydrolysis .

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Feasible Synthetic Routes

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2-Phenyl-2-[(propan-2-yl)amino]acetic acid
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Reactant of Route 2
2-Phenyl-2-[(propan-2-yl)amino]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.